(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1S,3R)-3-(methylsulfonimidoyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3/t5-,6+,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWIQNZGFHXSM-HIJFXMFQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)[C@@H]1CC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a cyclopentanol backbone with a methylsulfonimidoyl group at the 3-position. Its stereochemistry is crucial for its biological activity, as the specific arrangement of atoms influences how the molecule interacts with biological targets.
The primary biological activity of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- CDK Inhibition : The compound selectively inhibits CDK2, which is implicated in various cancers, including breast and ovarian cancer. By inhibiting this kinase, the compound disrupts cell proliferation pathways essential for tumor growth .
- Induction of Apoptosis : Studies have shown that CDK inhibitors can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Biological Activity Data
Case Studies
Several studies have investigated the efficacy of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol in preclinical models:
- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of triple-negative breast cancer. The mechanism was attributed to CDK2 inhibition leading to G1 phase arrest and subsequent apoptosis .
- Ovarian Cancer Research : Another study highlighted the compound's ability to overcome resistance mechanisms in ovarian cancer cells that typically evade CDK inhibitors. This was achieved through enhanced induction of apoptosis and modulation of apoptotic signaling pathways .
Safety Profile
Preliminary toxicity assessments indicate that (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol has a manageable safety profile at therapeutic doses. However, further studies are required to fully understand its pharmacokinetics and long-term safety implications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following cyclopentanol derivatives are compared to highlight key structural and functional differences:
Key Observations :
- The sulfonimidoyl group in the target compound introduces nitrogen-based polarity, distinguishing it from sulfanyl () or silyl ether () derivatives.
- Pharmaceutical relevance: Entecavir Impurity 15 () highlights the role of cyclopentanol derivatives in drug development, though its purine and benzyloxy substituents contrast with the simpler sulfonimidoyl motif.
Spectroscopic and Physicochemical Properties
Notable Trends:
Q & A
Basic: What are the recommended synthetic routes for (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol, and how can stereoselectivity be ensured?
Stereoselective synthesis of this compound can involve hydroboration-oxidation of cyclopentene derivatives or nucleophilic substitution on pre-functionalized cyclopentanol frameworks. For example, hydroboration with BH3•THF followed by oxidative workup (as in ) can yield stereocontrol when paired with chiral directing groups. Stereoselectivity is enhanced using enantiopure starting materials or catalysts, such as palladium nanoparticles for hydrogenation ( ). Protecting groups (e.g., silyl ethers, ) may also prevent undesired side reactions during sulfonimidoyl group installation.
Advanced: How can computational modeling predict the stereochemical outcome of sulfonimidoyl group introduction in cyclopentanol derivatives?
Density functional theory (DFT) calculations can map transition states to predict energy barriers for competing stereochemical pathways. Molecular docking studies (as implied in ’s biological interactions) may elucidate how steric and electronic factors influence sulfonimidoyl group orientation. Computational tools like Gaussian or ORCA can simulate reaction trajectories, aiding in rational design of chiral catalysts or substrates.
Basic: What analytical techniques confirm the stereochemistry and purity of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol?
High-resolution NMR (1H/13C, COSY, NOESY) identifies stereochemistry through coupling constants and nuclear Overhauser effects ( ). Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers, while X-ray crystallography ( ) provides definitive stereochemical assignment. Mass spectrometry (HRMS) and polarimetry verify molecular integrity and optical purity.
Advanced: What strategies resolve contradictions in reported reaction yields for sulfonimidoyl group installation?
Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) is critical. For example, THF in may favor different intermediates compared to polar aprotic solvents. Kinetic studies and in-situ monitoring (e.g., FTIR, Raman spectroscopy) can identify rate-limiting steps. Comparative analysis of byproducts via GC-MS or LC-MS ( ) clarifies competing pathways.
Basic: How does the methylsulfonimidoyl group influence the physicochemical properties of cyclopentanol derivatives?
The sulfonimidoyl group increases polarity and hydrogen-bonding capacity, altering solubility in aqueous or organic media (analogous to ester groups in ). Its electron-withdrawing nature may reduce pKa of the hydroxyl group, impacting reactivity in acid-catalyzed reactions. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC).
Advanced: What challenges arise in regioselective functionalization of cyclopentanol during sulfonimidoyl group installation?
Steric hindrance near the hydroxyl group can limit accessibility. Directed ortho-metalation or transient protecting groups (e.g., boronate esters, ) may enhance regioselectivity. Computational modeling (Question 2) predicts favorable sites for electrophilic attack. Competing pathways, such as epimerization, require careful control of reaction pH and temperature.
Basic: What safety protocols are essential when handling this compound?
Use fume hoods and PPE (gloves, goggles, lab coats) to minimize exposure ( ). Avoid inhalation/contact via proper ventilation and spill containment measures. Material Safety Data Sheets (MSDS) for structurally similar compounds ( ) guide emergency response protocols.
Advanced: How can kinetic isotope effects (KIEs) elucidate sulfonimidoyl group transfer mechanisms?
Deuterium or 15N labeling at key positions (e.g., sulfonimidoyl nitrogen) allows measurement of KIEs via NMR or mass spectrometry. Primary KIEs indicate bond-breaking in the rate-determining step, while secondary KIEs reflect transition-state geometry. This approach is validated in hydrogenation studies ( ) and oxidation reactions ( ).
Basic: What biological assays assess the activity of sulfonimidoyl-containing cyclopentanols?
Enzyme inhibition assays (e.g., kinase or protease screens) and receptor-binding studies ( ) evaluate bioactivity. Cell viability assays (MTT, ATP luminescence) determine cytotoxicity. Metabolite profiling via LC-MS/MS identifies metabolic stability and degradation pathways.
Advanced: How do solvent effects modulate enantiomeric excess in asymmetric syntheses?
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates, enhancing stereoselectivity in nucleophilic substitutions. Non-polar solvents (toluene, hexane) favor hydrophobic interactions in chiral catalyst-substrate complexes. Solvent screening, guided by Hansen solubility parameters, optimizes enantioselectivity ( ’s THF vs. ’s aqueous conditions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
